DMBA

Description

7,12-dimethylbenz[a]anthracene appears as yellow to greenish-yellow crystals or a yellow solid. Odorless. Maximum fluorescence at 440 nm. Bluish-violet fluorescence in UV light. (NTP, 1992)

7,12-dimethyltetraphene is a tetraphene having methyl substituents at the 7- and 12-positions. It is a potent carcinogen and is present in tobacco smoke. It has a role as a carcinogenic agent. It is a member of tetraphenes and an ortho-fused polycyclic arene.

Dimethylbenzanthracene is a polycyclic aromatic hydrocarbon produced during combustion of fuels exhibiting carcinogenic activity. In addition, dimethylbenzanthracene is found in tobacco smoke. (NCI)

Polycyclic aromatic hydrocarbon found in tobacco smoke that is a potent carcinogen.

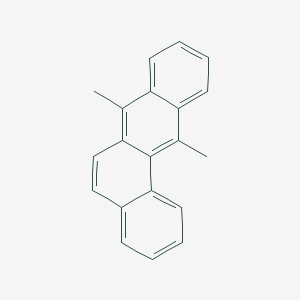

Structure

3D Structure

Properties

IUPAC Name |

7,12-dimethylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSRBNBHOADGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020510 | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

7,12-dimethylbenz[a]anthracene appears as yellow to greenish-yellow crystals or a yellow solid. Odorless. Maximum fluorescence at 440 nm. Bluish-violet fluorescence in UV light. (NTP, 1992), Solid with a greenish-yellow tinge; [HSDB] Greenish-yellow or yellow odorless solid; [CAMEO] Light yellow powder; [Alfa Aesar MSDS] | |

| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

187 °F (NTP, 1992), 86 °C | |

| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 0.061 mg/L water at 25 °C, In water, 0.039 mg/L water (average of 6 measured values from literature at 24-27 °C), Slightly soluble in alcohol; soluble in carbon disulfide, toluene, May be solubilized in water by purines such as caffeine, tetramethyluric acid; nucleosides, adenosine, & guanosine also show a solvent action, Freely soluble in benzene; moderately soluble in acetone; slightly soluble in alcohol | |

| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000002 [mmHg], 6.8X10-7 mm Hg at 25 °C | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates, leaflets from acetone-alcohol, faint greenish-yellow tinge, Pale yellow plates from alcohol, acetic acid | |

CAS No. |

57-97-6 | |

| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7,12-Dimethylbenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMBA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[a]anthracene, 7,12-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,12-dimethylbenz[a]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,12-DIMETHYLBENZANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F05B6S0395 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 7,12-Dimethylbenz[a]anthracene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 to 253 °F (NTP, 1992), 123 °C | |

| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

The Significance of Dmba As a Carcinogen and Research Tool

7,12-Dimethylbenz[a]anthracene (DMBA) is a powerful, organ-specific laboratory carcinogen and immunosuppressor that is widely utilized in cancer research. wikipedia.org As a member of the polycyclic aromatic hydrocarbon (PAH) family, this compound's carcinogenic properties are well-documented, making it a reliable agent for inducing tumor formation in animal models. researchgate.netscience-line.com This capability has established this compound as a crucial tumor initiator in many research laboratories. wikipedia.org

The carcinogenic activity of this compound stems from its metabolic activation into highly reactive intermediates that can bind to DNA, forming DNA adducts. researchgate.netf1000research.com This process can lead to mutations in critical genes, such as the Hras proto-oncogene, and trigger a cascade of cellular events that result in malignant transformation. f1000research.comresearchgate.netnih.gov Specifically, the metabolism of this compound by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, is a crucial step in its activation to a carcinogenic form. oncotarget.com The resulting DNA adducts and oxidative damage to cellular components like lipids and proteins disrupt normal cellular functions and contribute to the development of cancer. researchgate.net

The significance of this compound in research is underscored by its ability to mimic the multi-step process of human carcinogenesis, providing a platform to study the initiation, promotion, and progression of cancer. science-line.comiiarjournals.org Its use allows for a greatly accelerated rate of tumor growth in some models, making many cancer studies feasible within a reasonable timeframe. wikipedia.org

An Overview of Dmba S Role in Carcinogenesis Models

Enzymatic Pathways of this compound Bioactivation

The metabolic activation of this compound is a multi-step process primarily mediated by phase I and phase II drug-metabolizing enzymes. The key pathway involves the formation of dihydrodiol epoxides, which are considered the ultimate carcinogenic metabolites of this compound. researchgate.netresearchgate.netoup.comnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP1B1) in this compound Metabolism

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a critical role in the initial oxidation of this compound. nih.govoup.com Specifically, CYP1B1 is a key enzyme in the metabolic activation of this compound. nih.govoup.com Studies have shown that CYP1B1, often found in extrahepatic tissues, is essential for this compound's carcinogenic potential. nih.gov In fact, mice lacking the CYP1B1 gene are protected against this compound-induced tumors. nih.gov

CYP1B1 catalyzes the epoxidation of this compound at the 3 and 4 positions, forming the unstable intermediate this compound-3,4-epoxide. researchgate.netoup.com While other CYPs like CYP1A1 can also metabolize this compound, CYP1B1 is considered a primary driver of its activation to carcinogenic forms. nih.govacs.orgaacrjournals.org Research indicates that CYP1A1 is mainly responsible for converting this compound-3,4-diol to the anti-DMBA diol-epoxide, whereas CYP1B1 primarily facilitates the formation of the syn-DMBA diol-epoxide. acs.org The expression of these enzymes can be influenced by exposure to aryl hydrocarbon receptor (AhR) agonists. nih.govspandidos-publications.com

Microsomal Epoxide Hydrolase (EPHX1) in Metabolite Formation

Following the initial epoxidation by CYPs, microsomal epoxide hydrolase (EPHX1) plays a crucial role in the metabolic pathway. researchgate.netresearchgate.netoup.com EPHX1 hydrolyzes the highly reactive this compound-3,4-epoxide to form the more stable this compound-3,4-dihydrodiol. researchgate.netoup.com This dihydrodiol is a proximate carcinogen, meaning it is a precursor to the ultimate carcinogenic form. researchgate.net The importance of EPHX1 is highlighted by studies showing that mice deficient in this enzyme are resistant to this compound-induced carcinogenesis. oup.comnih.gov This demonstrates that EPHX1 is a critical enzyme for the bioactivation of this compound. oup.com

Formation of Diol Epoxides as Ultimate Carcinogens

The final and most critical step in the bioactivation of this compound is the further oxidation of the this compound-3,4-dihydrodiol by CYP enzymes, primarily CYP1A1 and CYP1B1. researchgate.netnih.gov This reaction forms the ultimate carcinogen, this compound-3,4-diol-1,2-epoxide (DMBADE). researchgate.netoup.comnih.gov These diol epoxides are highly electrophilic and can readily react with nucleophilic sites on DNA, forming stable DNA adducts. oup.comyale.edu The formation of these adducts can lead to mutations, particularly in critical genes like H-ras, which is a key event in the initiation of cancer. yale.edu

Metabolic Intermediates and Mutagenic Activation

The metabolic pathway of this compound involves several key intermediates, each with varying degrees of biological activity. The initial product, this compound-3,4-epoxide, is an unstable and reactive molecule. researchgate.net Its conversion to this compound-3,4-dihydrodiol by EPHX1 is a pivotal step, as this diol is a direct precursor to the ultimate carcinogen. researchgate.netoup.com

The this compound-trans-3,4-diol has been identified as a major and highly mutagenic metabolite. nih.gov In cell-mediated mutagenesis assays, this diol was found to be significantly more active than the parent this compound compound. nih.gov This high mutagenicity is attributed to its subsequent metabolism to the diol-epoxide, which is a major reactive metabolite responsible for the mutagenic effects of this compound in mammalian cells. nih.gov The formation of these mutagenic intermediates and their interaction with DNA are central to the carcinogenic process initiated by this compound. spandidos-publications.com

Influence of Genetic Factors on this compound Metabolism

Genetic variations can significantly impact an individual's susceptibility to the carcinogenic effects of this compound by altering the efficiency of its metabolic activation and detoxification pathways. iomcworld.comnih.gov Polymorphisms in genes encoding for key metabolizing enzymes, such as CYPs and EPHX1, can lead to differences in enzyme activity and expression levels. iomcworld.com

For instance, variations in the CYP1B1 gene can affect the rate at which this compound is converted to its reactive epoxide intermediates. nih.gov Similarly, genetic differences in EPHX1 can influence the formation of the proximate carcinogen, this compound-3,4-dihydrodiol. oup.com The expression of these enzymes is also regulated by the aryl hydrocarbon receptor (AhR), and genetic variations in the AhR signaling pathway can further contribute to individual differences in this compound metabolism. spandidos-publications.com These genetic predispositions can play a critical role in determining an individual's risk of developing cancer upon exposure to this compound. nih.gov Furthermore, the interplay between genetic factors and environmental exposures is a crucial determinant of cancer susceptibility. nih.gov

| Enzyme/Factor | Role in this compound Metabolism | Key Findings |

| Cytochrome P450 1B1 (CYP1B1) | Initial oxidation of this compound to this compound-3,4-epoxide. researchgate.netoup.com | Essential for this compound-induced carcinogenesis; knockout mice are protected. nih.gov Primarily forms syn-DMBA diol-epoxide. acs.org |

| Cytochrome P450 1A1 (CYP1A1) | Further oxidation of this compound-3,4-diol to the ultimate carcinogen. researchgate.net | Primarily forms anti-DMBA diol-epoxide. acs.org |

| Microsomal Epoxide Hydrolase (EPHX1) | Hydrolyzes this compound-3,4-epoxide to this compound-3,4-dihydrodiol. researchgate.netoup.com | Crucial for the bioactivation of this compound; knockout mice are resistant to its carcinogenic effects. oup.comnih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Regulates the expression of CYP enzymes. spandidos-publications.com | Activation by this compound upregulates CYP enzymes, leading to increased metabolism and DNA damage. spandidos-publications.com |

| Metabolite | Description | Significance in Carcinogenesis |

| 7,12-Dimethylbenz[a]anthracene (this compound) | Parent polycyclic aromatic hydrocarbon. | Procarcinogen that requires metabolic activation. oup.com |

| This compound-3,4-epoxide | Initial unstable intermediate formed by CYP oxidation. researchgate.net | Highly reactive and a precursor to the proximate carcinogen. researchgate.net |

| This compound-3,4-dihydrodiol | Proximate carcinogen formed by the action of EPHX1. researchgate.net | A stable precursor to the ultimate carcinogen; shown to be highly mutagenic. nih.gov |

| This compound-3,4-diol-1,2-epoxide (DMBADE) | Ultimate carcinogen formed by further CYP oxidation. researchgate.netoup.comnih.gov | Highly electrophilic, reacts with DNA to form adducts, leading to mutations and cancer initiation. oup.comyale.edu |

Molecular Mechanisms of Dmba Induced Carcinogenesis

DNA Damage and Adduct Formation

A critical step in the mechanism by which polycyclic aromatic hydrocarbons (PAHs) like DMBA induce cancer is the formation of DNA adducts—segments of DNA covalently bound to the chemical carcinogen. acs.orgwikipedia.orgiiab.me This interaction can damage DNA, interfering with normal cellular processes like replication and leading to mutations. iiab.me For this compound, this process typically requires metabolic activation by enzymes such as cytochrome P450 to form electrophilic metabolites, which are capable of reacting with nucleophilic sites on DNA. acs.org The resulting DNA adducts are considered critical biomarkers of exposure and potential carcinogenic risk. wikipedia.orgiiab.metandfonline.com

Types of this compound-DNA Adducts (e.g., dAdo, dGuo residues)

This compound is metabolically activated to form highly reactive bay-region diol-epoxides, which are responsible for the majority of DNA adducts. nih.govoup.com These reactive metabolites bind to purine (B94841) bases in DNA, primarily deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.govaacrjournals.org

Two major diastereomeric bay-region diol epoxides, the syn- and anti-diol-epoxides (DMBADE), are formed. aacrjournals.org These lead to several identifiable adducts:

An adduct resulting from the reaction of the anti-DMBADE with deoxyguanosine (anti-DMBADE-dGuo). nih.govaacrjournals.org

An adduct formed from the anti-DMBADE with deoxyadenosine (anti-DMBADE-dAdo). aacrjournals.org

An adduct created by the reaction of the syn-DMBADE with deoxyadenosine (syn-DMBADE-dAdo). aacrjournals.org

An adduct from the syn-DMBADE with deoxyguanosine (syn-DMBADE-dGuo). nih.gov

Factors Influencing DNA Adduct Levels (Dose, Time, Cell Type)

The quantity of this compound-DNA adducts formed is influenced by several key factors, including the dose of this compound, the time elapsed since exposure, and the specific cell or tissue type involved.

Dose: There is a clear dose-dependent relationship in adduct formation. Studies in hamster cheek pouch epithelium showed that adduct formation increased rapidly with this compound concentrations from 0.05 to 5.0 µg. aacrjournals.org Similarly, in rat mammary glands, total this compound-DNA binding increased across all investigated doses, from 1 mg to 20 mg per rat. nih.gov

Table 1: Dose-Dependent Formation of this compound-DNA Adducts in Rat Mammary Gland

| This compound Dose (mg/rat) | Total Binding (nmol this compound/mol DNA) |

|---|---|

| 1 | 39.3 ± 6.1 |

| 3 | 158.0 ± 16.9 |

| 5 | 194.7 ± 9.9 |

| 10 | 326.9 ± 21.5 |

| 20 | 443.2 ± 20.8 |

Time: The level of DNA adducts changes over time following a single exposure. In hamster cheek pouch studies, adduct formation after a single application rose slowly, reaching a peak value at 36 hours. aacrjournals.org These levels then decreased very slowly, with adducts still detectable as late as 5 weeks after the initial application. aacrjournals.org In mouse epidermis, the ratio of anti to syn-DMBA-diol-epoxide-DNA adducts was observed to increase with time. aacrjournals.org

Cell and Tissue Type: The extent of DNA adduct formation can vary significantly between different tissues, even within the same animal. nih.gov For instance, following intravenous administration in rats, the maximum level of DNA binding was higher in the liver (a non-target tissue for this compound-induced cancer) than in the mammary gland (the target tissue). nih.govoup.com This indicates that the absolute level of adduct formation alone is not a sufficient stimulus for cancer induction and that tissue-specific factors, such as DNA repair capacity and cell proliferation rates, play a crucial role. nih.govoup.com

Specificity of Adduct Formation at Nucleophilic Sites

The formation of DNA adducts is not random; it is directed toward specific, chemically reactive sites within the DNA molecule. wikipedia.org The reactive electrophilic metabolites of this compound, such as diol-epoxides, are attracted to nucleophilic sites in the DNA bases. wikipedia.orgwikiwand.com The N7 position of guanine (B1146940) and the N3 and N7 positions of adenine (B156593) are considered the most nucleophilic sites and are therefore primary targets for adduct formation, in contrast to exocyclic oxygen atoms. wikipedia.orgwikiwand.com The N7 position of guanine is particularly susceptible as it is exposed in the major groove of the DNA double helix, making it sterically accessible to bulky carcinogen metabolites. wikipedia.orgwikiwand.com

Role of DNA Adducts as Biomarkers of Exposure and Carcinogenic Activity

DNA adducts serve as valuable molecular biomarkers. wikipedia.orgiiab.me Their detection in a tissue provides direct evidence of exposure to a carcinogen and indicates that the chemical has reached and reacted with the genetic material, representing a "biologically effective dose". wikipedia.orgtaylorandfrancis.com The presence of an adduct signifies that the initial molecular event necessary for chemical carcinogenesis has occurred. iiab.me

While the presence of adducts indicates exposure and potential risk, it does not automatically mean cancer will develop. wikipedia.orgiiab.me The carcinogenic outcome is also dependent on the persistence of these adducts and the cell's ability to repair the DNA damage. aacrjournals.org Nonetheless, quantifying DNA adducts is a crucial tool in toxicology and molecular epidemiology for assessing exposure to carcinogens and understanding their mechanisms of action. wikipedia.orgtandfonline.com

Photochemical Activation and DNA Adduct Formation

In addition to metabolic activation, this compound can be activated by light to form products that damage DNA. nih.gov Light irradiation can convert this compound into several photoproducts, including 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 12-hydroxymethyl-7-methylbenz[a]anthracene. nih.govmdpi.com When this compound is irradiated with light in the presence of DNA, multiple covalent DNA adducts are formed. nih.govresearcher.life

Importantly, the profile of DNA adducts generated through photochemical activation is different from the adducts formed via metabolic activation by liver microsomes. nih.govmdpi.com This suggests that photo-irradiation leads to genotoxicity through distinct activation pathways. nih.govmdpi.com These findings indicate that environmental exposure to this compound coupled with light, such as UV radiation, could represent an alternative route to its carcinogenic activity.

Genomic Instability and Mutational Signatures

The formation of this compound-DNA adducts, if not properly repaired, can lead to errors during DNA replication, resulting in permanent mutations and broader genomic instability. nih.govresearchgate.net This instability is a hallmark of cancer and can manifest as both changes in chromosome number and structure, as well as specific patterns of base-pair substitutions known as mutational signatures. nih.gov

This compound-induced tumors often display significant chromosomal alterations. nih.gov For example, analysis of mammary tumors from mice exposed to this compound revealed more chromosomal imbalances compared to control tumors, implicating this compound-induced chromosomal instability in the promotion of tumorigenesis. nih.gov Furthermore, deficiencies in DNA repair pathways, such as Nucleotide Excision Repair (NER), can enhance the mutagenic effects of this compound. oup.com

DNA sequencing of this compound-induced tumors has revealed a characteristic mutational signature. The predominant mutations are base pair substitutions, particularly A:T→T:A and G:C→T:A transversions. researchgate.netoup.com In the lacI gene in rat mammary tissue, A:T→T:A transversions accounted for 44% of independent mutations. oup.com This signature, with a strong preference for T:A > A:T transversions, has been consistently observed in controlled experiments across different cell types and is considered a hallmark of this compound exposure. researchgate.net These specific mutational patterns can provide clues about the etiology of tumors and the underlying mechanisms of DNA damage and repair. nih.gov For instance, a frequent mutation observed in this compound-induced skin tumors is a specific CAA to CTA transversion at codon 61 of the H-ras gene, which is linked to adenine adducts formed by both syn- and anti-diol epoxides. aacrjournals.org

Induction of Mutations in Oncogenes (e.g., Hras, c-Myc)

The chemical carcinogen 7,12-Dimethylbenz[a]anthracene (this compound) is a potent initiator of cancer, primarily through its ability to induce mutations in key oncogenes. One of the most well-documented targets of this compound is the Hras gene. e-crt.orgmolbiolcell.orgaacrjournals.orgnih.gov Studies have consistently shown that this compound treatment leads to specific point mutations in Hras, particularly at codon 61. e-crt.orgaacrjournals.orgunlp.edu.ar The characteristic mutation is a CAA to CTA transversion, resulting in a glutamine to leucine (B10760876) substitution (Q61L), which is an activating mutation. unlp.edu.aroncotarget.com This specific mutation is a hallmark of this compound-induced skin tumors and has been observed in over 90% of papillomas and carcinomas in mouse models. aacrjournals.orgnih.gov The frequency of Hras mutations can be high, with some studies reporting its presence in all this compound-induced mammary carcinomas in certain mouse models. nih.gov In rat salivary gland tumors induced by this compound, point mutations in codons 12 and 61 of the Hras oncogene were observed at a frequency of 13.9%. e-crt.org

Beyond Hras, this compound also influences the expression of other critical oncogenes, such as c-Myc. Elevated expression of c-Myc has been observed in this compound-induced mammary tumors. nih.govphypha.ir Studies have shown that this compound can cause a significant increase in the expression of c-Myc in various tissues, including the lung and kidney, at early time points following treatment. iiarjournals.org This upregulation of c-Myc is considered a potential initiating event in this compound-induced carcinogenesis. iiarjournals.orgresearchgate.net

Mutations in Tumor Suppressor Genes (e.g., TP53, PTEN, PIK3CA)

In addition to activating oncogenes, this compound-induced carcinogenesis involves the inactivation of tumor suppressor genes through mutations. The TP53 gene, a critical guardian of the genome, is a target of this compound, although the frequency of mutations can vary depending on the tumor model. umass.eduoup.com In hamster buccal pouch carcinomas induced by this compound, p53 mutations were detected in 25% of the tumors. oup.com However, in some models of this compound-induced mammary tumors in mice, p53 mutations appear to be infrequent. umass.edu One study found that while p53 protein was overexpressed in cultured cell lines from this compound-induced tumors, the gene sequence remained wild-type, suggesting that overexpression might be related to in vitro conditions. umass.edu Another study reported that this compound application upregulated the expression of mutated p53 at the protein level in mouse skin. oatext.com

The tumor suppressor gene PTEN is also frequently mutated in this compound-induced tumors. unlp.edu.aroncotarget.comresearchgate.netoncotarget.comnih.govnih.gov Whole-exome sequencing of this compound-induced mouse mammary tumors revealed that 55% of the tumors had mutations affecting Pten. unlp.edu.aroncotarget.comresearchgate.net The loss of a wild-type Pten allele is a common event in these tumors. nih.gov

Furthermore, the PIK3CA gene, which encodes the catalytic subunit of phosphatidylinositol 3-kinase, is a significant target for this compound-induced mutations. unlp.edu.aroncotarget.comresearchgate.netoncotarget.comnih.govnih.gov In long-latency this compound-induced mouse mammary tumors, a high frequency of Pik3ca mutations was observed in 50% of the tumors. unlp.edu.aroncotarget.comresearchgate.net Notably, 82% of these tumors carried the Pik3ca H1047L/R hot-spot mutation, which is also commonly found in human breast cancer. unlp.edu.arresearchgate.netoncotarget.comnih.gov This specific mutation is an activating mutation that promotes cell proliferation and survival. nih.govnih.gov

| Gene | Mutation Type | Frequency in this compound-Induced Tumors | Tissue/Model | Reference |

| Hras | Point mutation (codon 61, CAA to CTA) | >90% | Mouse skin tumors | aacrjournals.orgnih.gov |

| Hras | Point mutation (codons 12 and 61) | 13.9% | Rat salivary gland tumors | e-crt.org |

| Hras | Point mutation (codon 61) | 100% | Mouse mammary carcinomas | nih.gov |

| TP53 | Mutation | 25% | Hamster buccal pouch carcinomas | oup.com |

| TP53 | Infrequent mutation | Low | Mouse mammary tumors | umass.edu |

| PTEN | Mutation | 55% | Mouse mammary tumors | unlp.edu.aroncotarget.comresearchgate.net |

| PIK3CA | Mutation | 50% | Mouse mammary tumors | unlp.edu.aroncotarget.comresearchgate.net |

| PIK3CA | H1047L/R hot-spot mutation | 82% of mutated cases | Mouse mammary tumors | unlp.edu.arresearchgate.netoncotarget.comnih.gov |

Dysregulation of Cellular Signaling Pathways

The carcinogenic effects of this compound are mediated through the dysregulation of several critical cellular signaling pathways that control cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway Activation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival and proliferation, and its activation is a key event in this compound-induced carcinogenesis. nih.govoup.comnih.gov Studies have shown that this compound exposure leads to the activation of this pathway in various tissues. nih.govoup.comresearchgate.netdntb.gov.ua In this compound-induced mouse mammary tumors, transcriptome profiling has revealed a significant activation of the PI3K-Akt pathway. unlp.edu.aroncotarget.comresearchgate.netoncotarget.comnih.govnih.gov This activation is often a consequence of activating mutations in Pik3ca and/or loss-of-function mutations in Pten. unlp.edu.aroncotarget.comresearchgate.netoncotarget.comnih.govnih.gov Immunohistological analysis has shown increased phosphorylation of Akt1 and activation of mTOR in this compound-treated primordial oocytes. nih.govoup.com The activation of the PI3K/Akt/mTOR pathway promotes cell proliferation and survival, contributing to tumor development. nih.gov

MAPK/Erk Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway is another crucial signaling cascade that is activated by this compound. nih.govnih.govresearchgate.netspandidos-publications.com This pathway plays a significant role in transmitting signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. researchgate.net In premalignant mammary tissues of mice treated with this compound, there is a significant increase in the activation and phosphorylation of Erk. nih.gov this compound-induced mammary carcinomas are often characterized by gene and protein expression indicating MAPK stimulation. nih.govresearchgate.netspandidos-publications.com This activation can be a downstream consequence of Hras mutations, which are frequently induced by this compound. nih.govresearchgate.netspandidos-publications.com The continuous activation of the MAPK/Erk pathway contributes to cellular differentiation and tumorigenesis. nih.govresearchgate.netspandidos-publications.com

Wnt/β-Catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its aberrant activation is strongly implicated in cancer. nih.gov this compound has been shown to modulate this pathway, contributing to carcinogenesis. nih.gov In this compound-induced hamster buccal pouch carcinomas, there is a correlation between the accumulation of β-catenin and the activation of Wnt signaling. nih.gov This aberrant activation of the Wnt/β-catenin pathway is observed during the sequential development of carcinomas from hyperplasia to invasive cancer. nih.gov The tumor promoter TPA, often used in conjunction with this compound in skin carcinogenesis models, has been shown to activate Wnt/β-catenin signaling. pnas.org Furthermore, studies have indicated that pomegranate extract can exert chemopreventive effects against this compound-induced mammary tumorigenesis by disrupting Wnt/β-catenin signaling. mdpi.com

NF-κB Signaling Pathway Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. spandidos-publications.commdpi.com Its activation is a key event in this compound-induced carcinogenesis. nih.gov this compound has been shown to activate the NF-κB pathway in various experimental models. spandidos-publications.comaacrjournals.org In non-transformed human mammary epithelial cells, this compound activates NF-κB DNA binding and upregulates the NF-κB regulated cell survival gene A1/BFL1. aacrjournals.org This suggests that the NF-κB inducible anti-apoptotic pathway is involved in mammary cell survival after this compound exposure. aacrjournals.org In a mouse model of skin carcinogenesis, the IκB/NF-κB signaling pathway was markedly activated by this compound treatment. spandidos-publications.com The activation of NF-κB leads to the production of pro-inflammatory cytokines, contributing to the inflammatory environment that promotes tumor development. spandidos-publications.com

| Signaling Pathway | Key Molecules Involved | Effect of this compound | Consequence | Reference |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Activation | Increased cell survival and proliferation | unlp.edu.aroncotarget.comresearchgate.netoncotarget.comnih.govnih.govnih.govnih.govoup.comnih.govresearchgate.netdntb.gov.ua |

| MAPK/Erk | Ras, Raf, MEK, Erk | Activation | Increased cell proliferation and differentiation | nih.govnih.govresearchgate.netspandidos-publications.comresearchgate.netjci.org |

| Wnt/β-Catenin | Wnt, β-catenin, TCF/LEF-1 | Activation/Modulation | Increased cell proliferation and invasion | nih.govnih.govpnas.orgmdpi.comdntb.gov.uadntb.gov.ua |

| NF-κB | NF-κB, IκB, IKK | Activation | Increased inflammation and cell survival | nih.govspandidos-publications.comaacrjournals.orgfrontiersin.org |

Estrogen Receptor (ER) Signaling Pathway Activation

The activation of the Estrogen Receptor (ER) signaling pathway is a significant factor in this compound-induced carcinogenesis, particularly in hormone-responsive tissues like the mammary gland. This compound has been shown to enhance ER signaling, which plays a crucial role in promoting cell proliferation and survival. nih.gov Studies have indicated that this compound induction not only leads to the development of organ cancers but also stimulates the signaling of estrogen receptors α (ERα) and ERβ. unpad.ac.id

In animal models, this compound exposure has been observed to promote carcinogenesis mediated by the human epidermal growth factor receptor 2 (ErbB2) through the enhanced activation of both ErbB2 and ER signaling pathways. nih.govspandidos-publications.com This synergistic effect contributes to genomic instability and tumor development. nih.gov Molecular analyses of premalignant mammary tissues from this compound-exposed MMTV-ErbB2 transgenic mice revealed increased mRNA levels of ER-targeted genes. nih.gov Furthermore, this compound induction in female Wistar rats has been shown to modulate ERα and ERβ, stimulating their signaling pathways along with Akt, a key protein in cell proliferation and survival. unpad.ac.id

Overexpression of AKT1, a serine/threonine-protein kinase, increases ERα levels by phosphorylating it at serine 167 (S167), which leads to decreased proteasomal degradation. researchgate.net This stabilization of ERα enhances its transcriptional activity, although high levels of AKT1 overexpression can suppress it. researchgate.net The activation of the ER signaling pathway by this compound, often in concert with other signaling pathways, underscores its critical role in the molecular mechanisms of this compound-induced cancer.

Table 1: Research Findings on this compound and Estrogen Receptor (ER) Signaling Pathway Activation

| Research Finding | Model System | Key Proteins/Genes Involved | Outcome | Reference |

|---|---|---|---|---|

| Enhanced ER signaling and genomic instability | MMTV-ErbB2 transgenic mice | ErbB2, ER, EGFR | Promoted mammary tumorigenesis | nih.gov |

| Stimulation of ERα, ERβ, and Akt signaling | Female Wistar rats | ERα, ERβ, Akt | Induced breast cancer | unpad.ac.id |

| Increased ERα levels via phosphorylation | In vitro / In vivo | AKT1, ERα (S167) | Decreased proteasomal degradation of ERα | researchgate.net |

Aryl Hydrocarbon Receptor (AhR) Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in the metabolism of xenobiotics, including this compound. nih.govfrontiersin.org this compound is a known ligand for the AhR. iomcworld.com Upon binding to this compound, the AhR translocates to the nucleus, where it forms a heterodimer with the Ah Receptor Nuclear Translocator (ARNT). frontiersin.org This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. frontiersin.orgnih.gov

The AhR-dependent upregulation of these enzymes is a double-edged sword. While it is a part of the cellular detoxification process, it also metabolizes this compound into mutagenic intermediates that can form DNA adducts, causing DNA damage and initiating tumorigenesis. nih.gov The role of AhR in this compound-induced carcinogenesis is complex, with some studies suggesting that its activation promotes tumor induction, while others report no significant difference in carcinogenesis between mice with and without AhR. frontiersin.org

Table 2: Research Findings on this compound and Aryl Hydrocarbon Receptor (AhR) Activation

| Research Finding | Key Proteins/Genes Involved | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| This compound acts as a ligand for AhR | AhR, ARNT | Ligand binding, nuclear translocation, and dimerization | Activation of target gene transcription | frontiersin.orgiomcworld.com |

| Upregulation of cytochrome P450 enzymes | CYP1A1, CYP1B1 | AhR/ARNT complex binds to XREs | Metabolism of this compound to mutagenic intermediates | nih.govfrontiersin.org |

| Formation of DNA adducts | This compound metabolites | Covalent binding to DNA | DNA damage and initiation of tumorigenesis | nih.govnih.gov |

Role in Cell Proliferation and Survival

This compound significantly impacts cellular pathways that regulate cell proliferation and survival, thereby contributing to cancer development. oup.com Exposure to this compound can lead to the deregulation of genes critical for these processes. nih.gov One of the key mechanisms involves the activation of signaling pathways such as the phosphoinositide-3-kinase (PI3K)/Akt and the mammalian target of rapamycin (mTOR) pathways, which are known to promote cell proliferation and survival. nih.govoup.com

Studies have shown that this compound can upregulate the expression of cell cycle regulators like Cyclin D1 and the proto-oncogene c-Myc. nih.gov Furthermore, treatment with β-caryophyllene, a natural bicyclic sesquiterpene, has been shown to counteract this compound-induced skin carcinogenesis by reducing the expression of proliferating cell nuclear antigen (PCNA), cyclin D1, and suppressing the PI3K/Akt signaling pathway. nih.govumw.edu.pl This highlights the importance of the PI3K/Akt pathway in this compound-mediated cell proliferation.

In addition to promoting proliferation, this compound can also influence cell survival by modulating apoptotic pathways. For instance, in this compound-induced skin cancer models, the anti-apoptotic protein Bcl-2 is often upregulated. oatext.com Conversely, chemopreventive agents can exert their effects by upregulating pro-apoptotic genes like Bax, p53, caspase-3, and caspase-9, while downregulating Bcl-2. nih.gov The collective evidence indicates that this compound orchestrates a pro-tumorigenic environment by enhancing cell proliferation and inhibiting apoptosis through the modulation of multiple signaling pathways.

Table 3: Research Findings on this compound's Role in Cell Proliferation and Survival

| Research Finding | Model System | Key Pathways/Proteins Affected | Effect on Cell Proliferation/Survival | Reference |

|---|---|---|---|---|

| Upregulation of cell cycle regulators | Mammary tissues from this compound-treated rats | Cyclin D1, c-Myc | Increased cell proliferation | nih.gov |

| Activation of pro-survival signaling | Neonatal mouse ovaries | PI3K/Akt, mTOR | Promoted cell proliferation and survival | oup.com |

| Downregulation of proliferation markers by a chemopreventive agent | Swiss albino mice (skin cancer model) | PCNA, Cyclin D1, PI3K/Akt | Inhibition of cell proliferation | nih.govumw.edu.pl |

| Modulation of apoptotic proteins | Mouse skin | Bcl-2 (upregulated by this compound) | Inhibition of apoptosis | oatext.com |

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The carcinogenic activity of 7,12-Dimethylbenz[a]anthracene (this compound) is intricately linked to its ability to induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's capacity to neutralize them through antioxidant defenses. researchgate.netfusabil.org This oxidative environment plays a significant role in both the initiation and promotion stages of carcinogenesis. nih.govmdpi.com

The metabolic activation of this compound is a primary driver of ROS generation. researchgate.netresearchgate.net Enzymes such as cytochrome P450 metabolize this compound into highly reactive intermediates, including diol epoxides. researchgate.netspandidos-publications.com These metabolites not only form DNA adducts but can also participate in redox cycling, a process that generates a continuous stream of ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. jocpr.comnih.govresearchgate.net The production of ROS by this compound's metabolic byproducts leads to widespread cellular damage, affecting critical biomolecules and impairing normal cellular functions. researchgate.netresearchgate.net

Research has consistently demonstrated that this compound exposure leads to a significant increase in markers of oxidative damage. One of the most prominent effects is lipid peroxidation, the oxidative degradation of lipids. researchgate.net This process damages cell membranes and generates reactive aldehydes, such as malondialdehyde (MDA), which can form adducts with DNA and proteins, thereby contributing to mutagenesis. frontiersin.orgscispace.com Studies have also documented a rise in protein oxidation, measured by an increase in carbonyl content, following this compound administration. scispace.com Furthermore, this compound induces oxidative DNA damage, leading to the formation of lesions like 8-hydroxyl-2'-deoxyguanosine (8-OHdG), which is a key biomarker for oxidative stress and a mutagenic lesion that can lead to genetic instability. nih.govundip.ac.id

The following table summarizes the reported effects of this compound on various biomarkers of oxidative stress.

Table 1: Effects of this compound on Oxidative Stress Markers

| Biomarker | Effect Reported in this compound-treated Models | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | researchgate.netnih.gov |

| Hydrogen Peroxide (H₂O₂) | Increased | nih.govekb.eg |

| Lipid Peroxidation (e.g., MDA) | Increased | fusabil.orgresearchgate.netfrontiersin.orgscispace.com |

| Protein Oxidation (Carbonyl content) | Increased | scispace.com |

| Oxidized DNA Bases (e.g., 8-OHdG) | Increased | nih.gov |

Concurrently with the increase in oxidative damage, this compound disrupts the cell's antioxidant defense systems. This includes both non-enzymatic and enzymatic antioxidants. Levels of reduced glutathione (B108866) (GSH), a critical intracellular antioxidant that directly scavenges free radicals and is a cofactor for several antioxidant enzymes, are significantly depleted in this compound-exposed tissues. spandidos-publications.comfrontiersin.orgekb.egwaocp.org The depletion of GSH compromises the cell's ability to defend against this compound-induced apoptosis. nih.gov

The activities of major antioxidant enzymes are also profoundly altered. Numerous studies have reported decreased activity of enzymes such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide; catalase (CAT), which decomposes hydrogen peroxide; and glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides using GSH. fusabil.orgresearchgate.netspandidos-publications.comjocpr.com The activities of glutathione reductase (GR) and glutathione S-transferase (GST), which are also crucial for the GSH-mediated detoxification system, are similarly diminished. researchgate.netjocpr.comwaocp.org This crippling of the antioxidant machinery exacerbates the state of oxidative stress, allowing for the accumulation of ROS and promoting the molecular events that lead to cancer.

The table below details the impact of this compound on key components of the cellular antioxidant defense system.

Table 2: Effects of this compound on Antioxidant Defense Systems

| Antioxidant | Effect Reported in this compound-treated Models | Reference |

|---|---|---|

| Glutathione (GSH) | Decreased | researchgate.netspandidos-publications.comfrontiersin.orgwaocp.org |

| Superoxide Dismutase (SOD) | Decreased / Altered | fusabil.orgresearchgate.netspandidos-publications.comjocpr.com |

| Catalase (CAT) | Decreased | fusabil.orgspandidos-publications.comjocpr.com |

| Glutathione Peroxidase (GPx) | Decreased | fusabil.orgresearchgate.netjocpr.com |

| Glutathione Reductase (GR) | Decreased | researchgate.netjocpr.com |

| Glutathione S-Transferase (GST) | Decreased | researchgate.netjocpr.comwaocp.org |

| Vitamin C | Decreased | frontiersin.org |

| Vitamin E | Decreased | frontiersin.org |

Dmba in Experimental Carcinogenesis Models

Rodent Models of DMBA-Induced Cancer

Rodent models are instrumental in cancer research, and this compound has been a cornerstone in the development of various cancer models. These models have significantly contributed to our understanding of tumor initiation, promotion, and progression.

The induction of mammary tumors by this compound in rodents is one of the most established and widely used models in breast cancer research. scielo.br

Sprague-Dawley Rats: This strain is highly susceptible to this compound-induced mammary carcinogenesis. scielo.br A single intragastric dose of this compound can lead to the development of mammary tumors in a high percentage of animals. scielo.br For instance, one study reported that 100% of Sprague-Dawley rats developed mammary carcinomas 13 weeks after a single 20 mg dose of this compound. scielo.br The tumors that develop are often hormone-dependent, mimicking aspects of human breast cancer. Subcutaneous administration of this compound into the mammary fat pad has also been shown to effectively induce mammary tumors with controlled localization. science-line.com Studies have also investigated the influence of factors like constant light exposure on this compound-induced mammary tumorigenesis in this rat model. nih.gov

BALB/c Mice: this compound is an effective carcinogen for inducing mammary tumors in BALB/c mice. researchgate.netusp.br Oral administration of this compound has been shown to induce various types of tumors, with mammary tumors being a significant outcome. researchgate.netusp.br In one study, 31.43% of female BALB/c mice that received this compound developed mammary tumors. researchgate.net The histological type most commonly diagnosed was adenoacanthoma. researchgate.net Combining this compound treatment with a heterozygous Trp53 knockout in BALB/c mice has been shown to accelerate the induction of ERα-positive mammary carcinomas with frequent Hras mutations. frontiersin.org Another study using an organoid-based model from heterozygous BALB/c-Trp53 knockout mice found that this compound induced low-grade adenocarcinomas. frontiersin.org

FVB Mice: FVB mice are also susceptible to this compound-induced mammary carcinogenesis. nih.gov Research has shown that FVB mice develop mammary tumors more rapidly compared to other strains like C57B/6 mice after this compound exposure. nih.gov One study observed that all female FVB mice developed tumors by 34 weeks of age after receiving weekly doses of this compound, with 75% of these being mammary tumors. nih.gov

MMTV-ErbB2 Mice: The Mouse Mammary Tumor Virus (MMTV)-ErbB2 transgenic mouse model, which overexpresses the ErbB2/Her2 oncogene, is a valuable tool for studying HER2-positive breast cancer. When these mice are exposed to this compound, mammary tumor development is significantly enhanced, with reduced tumor latency and increased tumor multiplicity. nih.govspandidos-publications.com This suggests a synergistic effect between the genetic predisposition (ErbB2 overexpression) and the chemical carcinogen (this compound). nih.gov this compound exposure in this model has been shown to promote carcinogenesis through the activation of both the ErbB2 and estrogen receptor (ER) pathways, as well as by inducing genomic instability. nih.gov Studies have also demonstrated that the IkkαAA mutation can retard this compound-induced tumor development in this model. pnas.org

| Rodent Model | Key Findings in this compound-Induced Mammary Carcinogenesis |

| Sprague-Dawley Rats | High susceptibility with 100% tumor incidence reported in some studies. scielo.br Subcutaneous injection allows for localized tumor induction. science-line.com |

| BALB/c Mice | Induces mammary tumors, with adenoacanthoma being a common histological type. researchgate.net Trp53 knockout accelerates tumor development. frontiersin.org |

| FVB Mice | Develop mammary tumors more rapidly than some other strains. nih.gov High tumor incidence observed. nih.gov |

| MMTV-ErbB2 Mice | This compound significantly enhances tumor development, reducing latency and increasing multiplicity. nih.govspandidos-publications.com Involves activation of ErbB2 and ER pathways. nih.gov |

The two-stage skin carcinogenesis model, involving initiation with a sub-carcinogenic dose of this compound followed by repeated applications of a tumor promoter, is a classic experimental system.

SENCAR Mice: This strain was specifically bred for its high sensitivity to two-stage skin carcinogenesis. osti.gov They are highly susceptible to tumor initiation by this compound. osti.govspandidos-publications.com Studies have shown that a single application of this compound followed by a promoter can lead to the development of papillomas and squamous cell carcinomas. spandidos-publications.comnih.gov

CD-1 Mice: CD-1 mice are also commonly used in skin carcinogenesis studies. spandidos-publications.comnih.gov Application of this compound to the skin of CD-1 mice has been shown to induce epidermal ornithine decarboxylase activity and tumor formation. nih.gov The model has been used to study the effects of various agents on tumor development. oup.com

Swiss Albino Mice: this compound is frequently used to induce skin tumors in Swiss albino mice. oatext.combohrium.comnih.govniscpr.res.in Topical application of this compound can lead to the development of skin squamous cell carcinoma. bohrium.comniscpr.res.in These models are often used to evaluate the chemopreventive potential of various natural and synthetic compounds. oatext.combohrium.comnih.govniscpr.res.in For example, studies have shown that certain compounds can prevent the formation of this compound-induced skin tumors and associated molecular changes. oatext.combohrium.com

| Mouse Strain | Key Findings in this compound-Induced Skin Carcinogenesis |

| SENCAR Mice | Highly sensitive to this compound initiation in the two-stage carcinogenesis model. osti.govspandidos-publications.com |

| CD-1 Mice | This compound induces epidermal changes and tumor formation. nih.govoup.com |

| Swiss Albino Mice | Widely used to induce skin squamous cell carcinoma and test chemopreventive agents. oatext.combohrium.comnih.govniscpr.res.in |

The Syrian hamster cheek pouch model is a well-established system for studying oral carcinogenesis. thejcdp.com

Syrian Hamster Cheek Pouch: Topical application of this compound to the hamster cheek pouch induces a sequence of changes from hyperplasia and dysplasia to squamous cell carcinoma, which closely mimics the progression of human oral cancer. thejcdp.comoup.com This model is extensively used to investigate the mechanisms of oral carcinogenesis and to test the efficacy of chemopreventive agents. oup.comnih.gov The accessibility of the cheek pouch allows for easy application of the carcinogen and monitoring of tumor development. thejcdp.comoup.com

| Animal Model | Key Findings in this compound-Induced Oral Carcinogenesis |

| Syrian Hamster Cheek Pouch | This compound application leads to a progression from hyperplasia to squamous cell carcinoma, mimicking human oral cancer. thejcdp.comoup.com |

This compound is known to have a potent ovotoxic effect, causing follicular depletion in the ovaries.

Neonatal Mouse Ovaries: In vitro and in vivo studies using neonatal mouse ovaries have shown that this compound exposure leads to the destruction of immature follicles and activation of primordial follicles. nih.govresearchgate.net This process involves the PI3K/Akt and mTOR signaling pathways. nih.gov Microarray analysis has revealed that this compound induces a complex mechanism of ovotoxicity involving genes associated with follicular atresia, tumorigenesis, and follicular growth. nih.gov Histomorphological analysis supports these findings, showing evidence of both follicular destruction and activation. nih.govresearchgate.net

| Model System | Key Findings in this compound-Induced Ovarian Ovotoxicity |

| Neonatal Mouse Ovaries | This compound causes destruction of immature follicles and activation of primordial follicles through PI3K/Akt and mTOR signaling. nih.govresearchgate.net |

In addition to solid tumors, this compound can also induce hematological malignancies.

In some mouse models, this compound administration has been shown to lead to the development of lymphoid tissue tumors. researchgate.netusp.br For instance, in a study with BALB/c mice, 11.43% of the this compound-treated animals developed tumors in lymphoid tissue. researchgate.netusp.br

This compound has also been utilized to induce lung tumors in mice.

Studies in BALB/c mice have demonstrated that oral administration of this compound can lead to the development of lung cancer. researchgate.netusp.br In one experiment, a significant percentage of mice receiving a low dose of this compound developed lung cancer. researchgate.net Another study using Connexin 43 heterozygous knockout mice found a significantly higher susceptibility to this compound-induced lung cancer compared to wild-type mice, specifically adenocarcinomas. nih.govnih.gov

| Organ System | Key Findings in this compound-Induced Carcinogenesis |

| Leukemia | This compound can induce tumors in lymphoid tissues in certain mouse strains. researchgate.netusp.br |

| Lung | Oral administration of this compound can induce lung cancer in mice. researchgate.netusp.br Connexin 43 deficiency increases susceptibility to this compound-induced lung adenocarcinomas. nih.govnih.gov |

Two-Stage Carcinogenesis Protocols (Initiation-Promotion)

The two-stage carcinogenesis protocol is a foundational model in cancer research used to study the distinct phases of tumor development: initiation and promotion. In this model, 7,12-Dimethylbenz[a]anthracene (this compound) is widely employed as a potent initiator. wikipedia.orgajpsonline.com The initiation phase involves a single, low-dose application of the carcinogen (this compound), which causes irreversible DNA mutations in the target cells. jove.comi-scholar.in This initial event is not sufficient to cause a tumor on its own but primes the cells for subsequent development. ajpsonline.com

The initiation by this compound is followed by the promotion phase, which involves repeated applications of a non-carcinogenic or weakly carcinogenic promoting agent. ajpsonline.com Common promoters used in conjunction with this compound include phorbol (B1677699) esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) and croton oil. wikipedia.orgajpsonline.comnih.gov The promoter stimulates the proliferation of the initiated cells, leading to the clonal expansion of the mutated cell population and the formation of benign tumors, such as papillomas. jove.comdkfz.de

This protocol has been extensively used in mouse skin carcinogenesis models. ajpsonline.comnih.gov The process begins with the topical application of this compound, which forms stable DNA adducts. ajpsonline.comjove.com This can lead to mutations that activate proto-oncogenes, such as the c-Harvey (Ha)-ras oncogene, or inactivate tumor suppressor genes, which are critical events in tumor initiation. ajpsonline.com Subsequent, prolonged exposure to a promoter like TPA enhances cell proliferation and maintains sustained hyperplasia of the epidermis, driving the development of papillomas. jove.com Over time, a subset of these benign papillomas can progress to malignant tumors, such as squamous cell carcinomas (SCCs). jove.com The model provides a valuable tool for studying the specific molecular events associated with tumor initiation, promotion, and progression, including immune cell infiltration and angiogenesis. jove.com

The principles of initiation-promotion are not limited to the skin. A similar two-stage model has been demonstrated in the forestomach of mice, where intragastric administration of this compound as an initiator, followed by repeated treatment with TPA as a promoter, resulted in a high incidence of tumors. aacrjournals.org

Table 1: Key Features of the this compound-TPA Two-Stage Carcinogenesis Model

| Phase | Agent | Role | Molecular Events | Outcome |

|---|---|---|---|---|

| Initiation | This compound | Carcinogen | Induces random, irreversible DNA mutations (e.g., Ha-ras activation) through the formation of DNA adducts. ajpsonline.comjove.com | Primes cells for tumorigenesis. |

| Promotion | TPA / Croton Oil | Promoter | Enhances proliferation of initiated cells, causes sustained epidermal hyperplasia. ajpsonline.comjove.comdkfz.de | Leads to clonal expansion and development of benign papillomas. jove.com |

| Progression | (Spontaneous) | - | Further genetic/epigenetic changes. | A fraction of papillomas convert to malignant carcinomas (e.g., SCCs). jove.com |

Organoid-Based Carcinogenesis Models

Organoid-based models represent a significant advancement in cancer research, providing a three-dimensional (3D) in vitro system that more accurately mimics the complex structure and function of organs compared to traditional 2D cell cultures. wcrj.netijpsnonline.com These models have been successfully used to study chemical carcinogenesis, including the effects of this compound. ijbs.com

In these protocols, organoids are derived from normal tissues, such as mammary, lung, or liver tissues, and are then treated with a chemical carcinogen in vitro. ijbs.comnih.gov For instance, researchers have established an ex vivo model for chemical carcinogenesis by treating mouse tissue-derived organoids with genotoxic chemicals, including this compound. nih.govresearchgate.net After treatment, the organoids can be injected into immunocompromised mice (e.g., nude mice) to assess their tumorigenicity. nih.govresearchgate.net

A key finding from these studies is that this compound can induce carcinogenesis in organoid models, but the outcomes can differ from traditional in vivo models. frontiersin.orgnih.gov In one study using mammary tissue-derived organoids from heterozygous BALB/c-Trp53 knockout mice, in vitro treatment with this compound led to the formation of low-grade adenocarcinomas after injection into nude mice. frontiersin.orgnih.gov Interestingly, these organoid-derived tumors did not show the frequent Hras codon 61 mutations that are characteristic of mammary tumors induced by a single oral dose of this compound in the same mouse strain. frontiersin.orgnih.gov Instead, they exhibited different mutational patterns, such as G:C to T:A transversions and G:C to A:T transitions in other cancer-associated genes like Tgfbr2 and Tusc3. frontiersin.orgnih.gov

Furthermore, when these low-grade adenocarcinomas derived from organoids were passaged to other nude mice, they sometimes progressed to squamous cell carcinomas (SCCs). nih.govnih.gov This suggests that while organoid models can recapitulate carcinogenic events, the specific genetic and histological characteristics may be influenced by the in vitro culture conditions and the selective pressures involved. nih.gov These models are valuable for dissecting the early molecular events of carcinogenesis in a controlled environment, helping to clarify the mode of action of chemical carcinogens without the confounding effects of systemic metabolism and distribution. ijbs.comnih.gov

Assessment of Tumor Development and Histopathological Analysis

The assessment of tumor development in this compound-induced carcinogenesis models involves regular monitoring and detailed histopathological examination. In skin carcinogenesis models, tumor development is typically assessed by weekly palpation and counting of visible skin lesions (papillomas). jove.com The latency period (time to first tumor appearance), tumor incidence (percentage of tumor-bearing animals), and tumor multiplicity (average number of tumors per animal) are key parameters recorded throughout the experiment. researchgate.netnih.gov

Upon termination of the study, tumors and surrounding tissues are harvested for histopathological analysis. spandidos-publications.comresearchgate.net Tissues are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological evaluation by a pathologist. spandidos-publications.comresearchgate.net This analysis allows for the classification of tumors into different types and grades. For example, in this compound-induced mammary carcinogenesis in rats, tumors are often classified as cribriform carcinoma, comedo carcinoma, lipid-rich carcinoma, and adenocarcinoma squamous. oamjms.eu In mouse skin models, tumors are typically identified as papillomas, with a smaller proportion progressing to more malignant forms like keratoacanthomas and squamous cell carcinomas (SCCs). researchgate.net The progression to malignancy is often graded based on the degree of dysplasia and invasion. researchgate.net

Immunohistochemistry (IHC) is a crucial tool for further characterization of the tumors. Specific protein markers are used to identify cell types and molecular subtypes. In mammary tumors, for instance, IHC can detect the expression of:

Estrogen Receptor (ER) and Progesterone Receptor (PR) to determine hormone receptor status. oamjms.eu

Human Epidermal Growth Factor Receptor 2 (HER2) , an important oncogene. oamjms.eu

Ki67 , a marker for cell proliferation. oamjms.eu

Cytokeratins (e.g., CK8, CK14) and Smooth Muscle Actin (SMA) to distinguish between luminal and myoepithelial cells in adenocarcinomas. researchgate.net

This detailed analysis provides insights into the nature of the induced tumors and their relevance to human cancers. For example, this compound-induced mammary tumors in rats often show histopathological features and molecular subtypes (e.g., Luminal B, HER2-enriched, Triple-Negative) that are comparable to human breast cancer, making it a relevant preclinical model. oamjms.eu

Table 2: Histopathological Findings in this compound-Induced Mammary Tumors

| Histopathological Feature | Description | Common Findings in this compound Models |

|---|---|---|

| Tumor Type | Classification based on cellular arrangement and morphology. | Adenocarcinomas, Squamous Cell Carcinomas (SCCs), Cribriform Carcinoma, Comedo Carcinoma. researchgate.netoamjms.eu |